molecular formula C17H18N2O3S B5562510 N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5562510
M. Wt: 330.4 g/mol
InChI Key: CXFQMKSFOSXLIE-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that incorporates multiple pharmacologically active motifs, including a 2-methoxybenzamide core , a 4-(methylsulfanyl) group , and a N-(4-aminophenyl)acetamide (acetylamino) moiety . The 2-methoxybenzamide structure is a significant pharmacophore observed in compounds with diverse biological activities. Scientific literature indicates that derivatives sharing this core structure have been investigated for their potential as antibacterial and antifungal agents . The presence of a hydrogen-bond donor, such as the amide group in the benzamide linker, is often crucial for such biological activity . Furthermore, the 4-(methylsulfanyl) substituent is a versatile functional group in drug discovery. This group can influence the compound's electronic properties and metabolic pathway, and it can serve as a precursor for further chemical modifications to explore structure-activity relationships (SAR). The acetylamino phenyl group attached to the main benzamide framework is a common feature in many bioactive molecules and can contribute to the compound's overall binding affinity and selectivity toward biological targets. Given its structural features, this benzamide is a valuable chemical building block for researchers developing new therapeutic agents, particularly in the areas of infectious disease and inflammation . It is suited for use in high-throughput screening assays , enzymatic inhibition studies , and as a starting point for the synthesis of more complex chemical entities. This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(20)18-12-4-6-13(7-5-12)19-17(21)15-9-8-14(23-3)10-16(15)22-2/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFQMKSFOSXLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to a series of reactions, including methoxylation and methylsulfanylation, to introduce the methoxy and methylsulfanyl groups, respectively. The final step involves the formation of the benzamide core through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in the formation of various substituted benzamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

HDAC Inhibitors

CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide)

  • Structural Differences: CI-994 lacks the 2-methoxy and 4-methylsulfanyl groups but shares the acetylamino-phenylbenzamide backbone.
  • Biological Activity: CI-994 is a well-documented HDAC inhibitor, inducing histone hyperacetylation in HCT-8 colon carcinoma cells with IC₅₀ values in the micromolar range .
  • Mechanistic Insight : The absence of methoxy and methylsulfanyl groups in CI-994 may reduce steric hindrance, facilitating HDAC binding. Conversely, the methylsulfanyl group in the target compound could enhance hydrophobic interactions with enzyme pockets.

Sulfonamide Derivatives

N4-Acetylsulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide)

  • Structural Differences : Replaces the benzamide’s methylsulfanyl and methoxy groups with a sulfonamide linker.
  • Synthesis : Prepared via acetylation of sulfabenzamide in glacial acetic acid, yielding 86% with a melting point of 248°C .

4-(Acetylamino)-5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide

  • Structural Differences : Adds a chlorine atom and a sulfamoylbenzyl group, increasing molecular weight (411.86 g/mol vs. the target compound’s ~330 g/mol) .
  • Implications : The chlorine atom may improve metabolic stability but could introduce toxicity risks.

Anti-LSD1 Benzamides

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride

  • Structural Differences : Substitutes the methylsulfanyl group with a thiophene ring.
  • Biological Data : Exhibits anti-LSD1 activity with a melting point of 215–217°C and 1H-NMR data confirming purity .
  • Comparison : The thiophene ring may enhance π-π stacking in enzyme binding, whereas the methylsulfanyl group in the target compound offers a smaller hydrophobic moiety.

Bcl-X Inhibitors

N-[4-[[(2S)-4-(Dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-[2-methoxy-4-(3-morpholin-4-ylpropyl)phenyl]benzamide

  • Structural Differences : Incorporates a sulfamoyl group and morpholine-propyl chain.
  • Activity : Ki values of 250 nM and 1140 nM against Bcl-X, highlighting the impact of substituents on binding affinity .
  • Key Insight : The methoxy group in both this compound and the target may stabilize interactions via hydrogen bonding.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Target
Target Compound ~330 Not reported 2-OMe, 4-SMe, N-acetylamino Hypothesized HDAC/Bcl-X
CI-994 283.31 Not reported N-acetylamino, 2-NH₂ HDAC
N4-Acetylsulfabenzamide 318.34 248 Sulfonamide, N-acetylamino Antitubercular
Anti-LSD1 Thiophene Derivative ~400 215–217 Thiophene, cyclopropylamine LSD1
  • Solubility : Sulfonamide derivatives (e.g., N4-Acetylsulfabenzamide) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas methylsulfanyl and methoxy groups in the target compound may reduce solubility but improve membrane permeability.
  • Metabolism: Acetylamino groups are common in prodrugs (e.g., CI-994), suggesting the target compound may undergo hepatic acetylation/deacetylation .

Biological Activity

N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic organic compound with potential therapeutic applications. Its structure includes both methoxy and methylsulfanyl groups, which may contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Chemical Formula : C₁₈H₂₀N₂O₃S
  • Molecular Weight : 344.428 g/mol
  • CAS Number : 349540-76-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to the active sites of certain enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound might interact with various receptor proteins, influencing signal transduction pathways.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance:

  • Anti-HBV Activity : Research has shown that related compounds can inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of the enzyme APOBEC3G, which is known to suppress HBV replication .

Antitumor Effects

This compound has been investigated for its potential antitumor properties:

  • Inhibition of Cancer Cell Proliferation : Some studies suggest that similar benzamide derivatives can inhibit the proliferation of cancer cells by modulating kinase activity involved in tumor growth .

Case Studies and Research Findings

  • Study on Antiviral Properties :
    • A study synthesized several N-phenylbenzamide derivatives and evaluated their anti-HBV activity in vitro and in vivo. The findings indicated that these compounds could effectively inhibit HBV replication in cellular models .
  • Antitumor Research :
    • In a study focused on RET kinase inhibitors, compounds structurally similar to this compound showed significant inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models .
  • Chemical Reaction Pathways :
    • The compound can undergo various chemical reactions such as oxidation and substitution, which may enhance its biological activity through the formation of more reactive intermediates .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[4-(acetylamino)phenyl]-2-chloro-5-methylsulfanyl-benzamideContains chloro groupPotential anti-HBV activity
N-[4-(acetylamino)phenyl]-2-(propylsulfonyl)benzamideContains propylsulfonyl groupAntitumor properties

This compound is unique due to the presence of both methoxy and methylsulfanyl groups, which may impart distinct chemical reactivity and biological activities compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzamide core. Key steps include:

  • Introduction of the 2-methoxy group : Methoxylation via nucleophilic substitution or protection/deprotection strategies.
  • 4-(methylsulfanyl) substitution : Thioether formation using methylthiol reagents under controlled pH and temperature.
  • N-[4-(acetylamino)phenyl] coupling : Amide bond formation via activated esters (e.g., using HATU or EDC/NHS) with 4-acetamidoaniline. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Q. How should researchers characterize this compound post-synthesis?

Essential analytical methods include:

  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹).
    • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
    • Melting point determination via DSC to assess crystallinity and purity .

Q. What initial biological screening assays are appropriate?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Target kinases or proteases, given the benzamide scaffold’s prevalence in such inhibitors.
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays.
  • Antimicrobial activity : Gram-positive/negative bacterial strains and fungal models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substituent variation :
  • Replace methoxy with ethoxy or halogens to assess steric/electronic effects.
  • Modify the methylsulfanyl group to sulfoxide/sulfone for redox activity studies.
    • Computational docking : Use tools like AutoDock to predict binding modes with targets (e.g., EGFR or COX-2).
    • Bioactivity correlation : Tabulate IC₅₀ values against substituent changes (example below):
Substituent (Position)Target EnzymeIC₅₀ (µM)Reference
-OCH₃ (2)Kinase X0.45
-SCH₃ (4)Protease Y1.2
  • Validate predictions with in vitro assays .

Q. How to resolve contradictions in reported biological activity data?

  • Controlled replication : Standardize assay conditions (e.g., pH, temperature, cell passage number).
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods.
  • Impurity analysis : Use HPLC-MS to rule out byproducts affecting results.
  • Meta-analysis : Compare data across studies with similar substituents (e.g., methylsulfanyl vs. sulfonamide analogs) .

Q. What strategies optimize pharmacokinetic (PK) profiling?

  • In vitro ADME :
  • Solubility: Shake-flask method in PBS (pH 7.4).
  • Metabolic stability: Liver microsome assays (human/rodent).
    • In silico modeling : Predict logP and BBB permeability using software like Schrödinger’s QikProp.
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Methodological Considerations

Q. What experimental controls are critical for mechanistic studies?

  • Negative controls : Use scrambled or inactive analogs (e.g., deacetylated version).
  • Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Ensure linearity across 3-5 log units for accurate EC₅₀/IC₅₀ calculation .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound binding.
  • Pull-down assays : Use biotinylated probes or click chemistry for target identification.
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Data Interpretation and Reporting

Q. How to address variability in spectral data (e.g., NMR shifts)?

  • Solvent effects : Report data in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with published spectra of analogs .

Q. What statistical methods are recommended for high-throughput screening (HTS) data?

  • Z-score normalization : Identify hits with activity >3σ from the mean.
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg for multi-assay datasets.
  • Machine learning : Use random forest models to prioritize compounds with multi-target activity .

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